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molecular formula C8H10N2O3 B2879391 Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate CAS No. 623565-48-0

Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate

Cat. No. B2879391
M. Wt: 182.179
InChI Key: FZWVFMXBFCGKDG-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

To the stirred suspension of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (10.34 g, 0.66 mol) and 36.62 g of potassium carbonate in 500 ml of acetonitrile was added 13.68 g of 1,2-dibromoethane, and refluxed for 16 hours. The reaction mixture was allowed to cool to room temperature, then filtered, the solid was washed with acetonitrile. The filtrate was concentrated to an oil. The residue was dissolved in ethyl acetate and extracted with water. The organic phase was dried over MgSO4 and evaporated to dryness. 5.80 g of the desired product was obtained (48%).
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
36.62 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20]Br>C(#N)C>[CH2:10]([O:9][C:7]([C:4]1[CH:3]=[C:2]2[O:1][CH2:19][CH2:20][N:6]2[N:5]=1)=[O:8])[CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.34 g
Type
reactant
Smiles
OC1=CC(=NN1)C(=O)OCC
Name
Quantity
36.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
13.68 g
Type
reactant
Smiles
BrCCBr

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN2C(OCC2)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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